molecular formula C14H21NO B13415481 (3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol

(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol

Cat. No.: B13415481
M. Wt: 219.32 g/mol
InChI Key: QESXDAXFGSYTML-OCCSQVGLSA-N
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Description

(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol typically involves the use of enantioselective catalytic processes. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted piperidine derivative, using chiral catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a chiral ligand to induce the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol exhibits unique stereochemical properties that enhance its binding specificity and efficacy in biological systems. Its distinct structure allows for selective interactions with target proteins, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(3R,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1

InChI Key

QESXDAXFGSYTML-OCCSQVGLSA-N

Isomeric SMILES

CC[C@@H]1CN(CC[C@]1(C2=CC=CC=C2)O)C

Canonical SMILES

CCC1CN(CCC1(C2=CC=CC=C2)O)C

Origin of Product

United States

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